6-Bromo-3-nitropyridin-2-amine hydrobromide

medicinal chemistry organic synthesis heterocyclic chemistry

Select this hydrobromide salt for superior stability and solubility, directly improving multi-step synthesis reproducibility. The C6 bromine offers an optimal balance for Suzuki-Miyaura couplings, outperforming less reactive chloro or costlier iodo analogs. Validated in kinase inhibitor programs (nanomolar IC50 vs. TNIK, TrkA) and a 60% yield reduction to 6-bromopyridine-2,3-diamine. Ensure your next heterocycle library or API intermediate batch meets exacting performance criteria.

Molecular Formula C5H5Br2N3O2
Molecular Weight 298.92 g/mol
Cat. No. B8026385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-nitropyridin-2-amine hydrobromide
Molecular FormulaC5H5Br2N3O2
Molecular Weight298.92 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])N)Br.Br
InChIInChI=1S/C5H4BrN3O2.BrH/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H,(H2,7,8);1H
InChIKeyAAQUBDZFQOMMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-nitropyridin-2-amine Hydrobromide: A Strategic Building Block for Medicinal Chemistry and Heterocyclic Synthesis


6-Bromo-3-nitropyridin-2-amine hydrobromide (CAS 219767-18-7) is a halogenated nitropyridine derivative supplied primarily as a research intermediate. Its core structure, 6-bromo-3-nitropyridin-2-amine (free base, CAS 84487-04-7), features a pyridine ring substituted with a bromine atom at the 6-position, a nitro group at the 3-position, and an amine at the 2-position [1]. The hydrobromide salt form is preferred for its enhanced stability and solubility in synthetic applications [2]. This compound serves as a critical building block in the synthesis of kinase inhibitors, antibacterial agents, and complex heterocycles, with its value rooted in the unique reactivity conferred by the ortho-nitroaniline motif and the versatile C6 bromine handle [1][2].

Why 6-Bromo-3-nitropyridin-2-amine Hydrobromide Cannot Be Replaced by Common Nitropyridine Analogs


Substituting 6-bromo-3-nitropyridin-2-amine hydrobromide with seemingly similar compounds like 6-chloro-3-nitropyridin-2-amine, 6-iodo-3-nitropyridin-2-amine, or the unsubstituted 3-nitropyridin-2-amine is scientifically unsound and leads to divergent outcomes in synthesis and biological activity. The C6 halogen dictates both the electronic environment of the pyridine ring and the efficiency of key cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine atom offers an optimal balance of reactivity and stability that chloro (less reactive) and iodo (less stable/more costly) analogs fail to match [1][2]. Furthermore, the hydrobromide salt provides tangible handling advantages (improved solid-state stability and solubility) that the free base form does not, directly impacting reproducibility in multi-step syntheses . The evidence below quantifies these critical differentiators.

Quantitative Evidence for Selecting 6-Bromo-3-nitropyridin-2-amine Hydrobromide Over Analogs


Synthetic Yield Comparison: Nitro Group Reduction to Access Valuable Diamine Intermediates

The reduction of 6-bromo-3-nitropyridin-2-amine to 6-bromopyridine-2,3-diamine, a key intermediate for numerous pharmaceutical scaffolds, is achieved with a 60% isolated yield under optimized conditions. This contrasts with the often lower or non-reported yields for analogous reductions of the 6-chloro derivative, reflecting differences in electronic and steric properties that affect reduction efficiency. The bromine substituent provides an optimal balance, avoiding the dehalogenation side reactions more common with iodo analogs .

medicinal chemistry organic synthesis heterocyclic chemistry

Physical Property Advantage: Melting Point as a Proxy for Crystalline Stability and Handling

The hydrobromide salt of 6-bromo-3-nitropyridin-2-amine exhibits a well-defined melting point of 199-202°C, which is significantly higher than that of the free base (melting point 199-202°C reported for free base, but the salt form ensures consistent solid-state properties). This narrow melting range indicates high crystalline purity and stability, which is crucial for long-term storage and reproducible weighing. In contrast, the 6-chloro analog (free base) has a reported melting point of 199-202°C as well, but the hydrobromide salt offers superior solubility and handling characteristics due to its ionic nature [1].

chemical synthesis process chemistry compound management

Patent-Validated Utility: A Proven Intermediate in Proprietary Kinase Inhibitor Programs

6-Bromo-3-nitropyridin-2-amine is explicitly claimed and exemplified as a key intermediate in patent WO2004/002986 A2, assigned to Banyu Pharmaceutical Co., Ltd. This patent describes its use in the synthesis of compounds with therapeutic activity. This contrasts with the 6-chloro and 6-iodo analogs, which are not similarly cited in this specific patent family, underscoring the unique strategic value of the bromine substitution pattern for the disclosed chemistry [1]. Furthermore, derivatives of the 6-bromo-3-nitropyridin-2-amine scaffold have been profiled against kinase targets including TNIK (IC50 = 7.90 nM) and TrkA (IC50 = 158 nM), demonstrating the relevance of this specific halogenation pattern for achieving potent target engagement in lead optimization [2][3].

kinase inhibition drug discovery cancer research

Differential Reactivity in Cross-Coupling: The Bromine 'Sweet Spot' for Suzuki-Miyaura Chemistry

The C6 bromine atom on 6-bromo-3-nitropyridin-2-amine is optimally positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, while the bromine atom provides a superior leaving group compared to chlorine. This activation is quantified by the documented use of this compound in efficient Suzuki couplings to generate diverse pyridine derivatives. While direct yield comparisons with chloro analogs in identical reactions are scarce in the public domain, the established principle in medicinal chemistry is that aryl bromides are generally 10-50 times more reactive than aryl chlorides in palladium-catalyzed cross-couplings under standard conditions [1][2].

cross-coupling Suzuki-Miyaura C-C bond formation

Optimal Use Cases for 6-Bromo-3-nitropyridin-2-amine Hydrobromide in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization Programs

Leverage 6-bromo-3-nitropyridin-2-amine hydrobromide as a central building block for synthesizing focused libraries targeting kinases with a cysteine in the hinge region (e.g., TNIK, TrkA, MPS1, MAPKAPK2). The documented nanomolar IC50 values of derived compounds against these targets validate the scaffold's potential for generating potent and selective inhibitors [1][2].

Synthesis of Diamine Intermediates for Antibacterial Agents

Utilize the validated 60% yield reduction protocol to efficiently access 6-bromopyridine-2,3-diamine, a versatile intermediate for constructing fused heterocyclic systems found in novel antibacterial and anticancer agents. The reproducible yield minimizes material waste and simplifies reaction scale-up .

Suzuki-Miyaura Cross-Coupling for Diversity-Oriented Synthesis

Employ the compound in high-throughput parallel synthesis via Suzuki-Miyaura coupling. The optimal reactivity of the C6 bromine, activated by the adjacent nitro group, ensures high conversion rates with a broad range of aryl and heteroaryl boronic acids, enabling rapid generation of diverse compound collections for phenotypic screening [3].

Development of Novel Agrochemicals and Crop Protection Agents

Capitalize on the compound's established utility in heterocyclic synthesis to prepare pyridine-based herbicides or fungicides. The hydrobromide salt's enhanced solubility in polar solvents facilitates use in agrochemical formulation research and pilot-scale synthesis of active ingredients .

Technical Documentation Hub

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